Oleyl chloride

Description

Historical Perspectives in Organic Synthesis Research

The use of acyl chlorides as reactive intermediates in organic chemistry has been established for over a century. wikipedia.org The synthesis of oleyl chloride itself has been approached through various classical methods. Historically, the conversion of its parent carboxylic acid, oleic acid, has been achieved using several chlorinating agents. Common reagents documented for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). ontosight.aiorgsyn.org

Early research and procedural documentation, such as those found in Organic Syntheses, highlight the practical considerations of these methods. For instance, while the use of oxalyl chloride in carbon tetrachloride could achieve yields as high as 86%, the more cost-effective phosphorus trichloride was also widely used, albeit with a lower yield of around 60%. orgsyn.org The reaction with thionyl chloride, which produces gaseous byproducts (sulfur dioxide and hydrochloric acid), offered the advantage of simplified product purification. wikipedia.org Industrial synthesis has often relied on the phosphorus trichloride method. 360marketupdates.comgoogle.com These foundational methods underscored the importance of this compound as a building block, even as they presented challenges related to equipment requirements and the generation of undesirable byproducts like phosphorous acid. google.com

Contemporary Relevance in Chemical Science

In modern chemical science, this compound continues to be a highly relevant and widely utilized chemical intermediate. chemimpex.comchembk.com Its primary role is that of a potent acylating agent, enabling the introduction of the oleyl group—a long, unsaturated hydrocarbon chain—into various molecules. evitachem.com This transformation is fundamental to the synthesis of numerous derivatives, most notably esters and amides, through reactions with alcohols and amines, respectively. cymitquimica.comchemimpex.com

The mechanism for these reactions typically involves a nucleophilic attack by an alcohol or amine on the electrophilic carbonyl carbon of the this compound. evitachem.com This is followed by the formation of a tetrahedral intermediate, which then collapses, leading to the expulsion of a stable chloride ion and the formation of the new ester or amide bond. evitachem.com This reactivity is harnessed to produce a vast range of specialty chemicals, including surfactants, emulsifiers, lubricants, and detergents. evitachem.comchemimpex.com The ability to readily form stable chemical linkages makes this compound an essential component in the toolbox of synthetic organic chemists for creating complex molecules with specifically tailored properties. chemimpex.com More recently, methods utilizing reagents like triphosgene (B27547) have been developed to offer safer and more efficient synthesis pathways with higher purity and less environmental impact compared to traditional methods. google.com

Broad Research Domains Encompassing this compound Chemistry

The utility of this compound extends across a diverse spectrum of research and industrial fields, owing to the desirable properties conferred by its long, unsaturated alkyl chain.

Materials Science and Polymer Chemistry : this compound is used to chemically modify the surfaces of materials to alter their properties. For example, it is used to treat jute fibers to impart hydrophobicity, creating more durable bio-composites. chemicalbook.com In polymer chemistry, it serves as a cross-linking agent and is used to modify polymers to enhance characteristics such as flexibility and durability. medchemexpress.comchemimpex.com It is also a key reagent in the synthesis of functional nanoparticles, such as lignin (B12514952) oleate (B1233923) nanoparticles (OLNPs) and hydrophobic alginate-based nanoparticles, which have applications in areas like functional coatings and controlled-release systems. researchgate.netnih.gov

Pharmaceutical and Biochemical Research : In the pharmaceutical industry, this compound is employed as an intermediate in the synthesis of various active pharmaceutical ingredients and prodrugs, where its lipophilic chain can help improve drug solubility and bioavailability. ontosight.aichemimpex.com It is a reagent in the preparation of compounds such as Vitamin E analogs and specific antiviral nucleoside phosphoramidate (B1195095) prodrugs used in research for treating HIV and HBV. chemicalbook.comchemdad.com Furthermore, it is used to synthesize biologically active fatty acid amides, such as N-oleoylethanolamine, and in biochemical research involving lipid metabolism. evitachem.comjst.go.jp

Agrochemicals and Cosmetics : The compound is a precursor in the manufacture of certain pesticides and herbicides. medchemexpress.comguidechem.comtargetmol.com In the cosmetics industry, derivatives of this compound are incorporated into skin and hair care products, where they function as emollients and contribute to texture and moisture retention. ontosight.aichemimpex.com

Surfactants and Food Industry : this compound is a key starting material for a wide range of surfactants and emulsifiers used in both household and industrial detergents. chemimpex.comguidechem.com It is also used in the production of certain food additives that act as emulsifying and stabilizing agents to ensure consistent product quality and texture. chemimpex.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 112-77-6 | cymitquimica.comchemimpex.comguidechem.com |

| Molecular Formula | C₁₈H₃₃ClO | cymitquimica.comchemimpex.comguidechem.com |

| Molecular Weight | 300.91 g/mol | chemimpex.com |

| Appearance | Colorless to light yellow/brown liquid | cymitquimica.comevitachem.comguidechem.com |

| Boiling Point | 199 - 201 °C / 11 mmHg; ~254 °C | chemimpex.comguidechem.com |

| Density | ~0.91 g/mL at 25 °C | chemimpex.comchemdad.comguidechem.com |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform); Insoluble in water | cymitquimica.comevitachem.comguidechem.com |

Table 2: Comparative Overview of this compound Synthesis Methods

| Chlorinating Agent | Typical Conditions | Yield/Remarks | References |

|---|---|---|---|

| Phosphorus Trichloride (PCl₃) | Reaction with oleic acid, often with heating (e.g., 55 °C). | A common and economical industrial method; reported yield of 60%. Generates phosphorous acid byproduct. | orgsyn.org360marketupdates.comguidechem.com |

| Thionyl Chloride (SOCl₂) | Reaction with oleic acid. | Byproducts (HCl, SO₂) are gaseous, simplifying purification. Yields can be very high (97-99% crude). | evitachem.comontosight.aiwikipedia.orgorgsyn.org |

| Oxalyl Chloride ((COCl)₂) | Reaction with oleic acid in a solvent like hexane (B92381) or carbon tetrachloride. | Reported as the highest-yielding lab method (86%). | orgsyn.orgjst.go.jpprepchem.com |

| Triphosgene | Reaction with oleic acid at 40-80 °C. | A safer and more efficient modern alternative. High yields and purity (up to 95%) with less pollution. | evitachem.comgoogle.com |

Table 3: Examples of Derivatives Synthesized from this compound

| Derivative Class | Specific Example | Research Application/Domain | References |

|---|---|---|---|

| Esters | Ergosteryl oleate | Synthesis of sterol esters. | chemicalbook.com |

| Esters | Lignin oleate | Formation of stable nanoparticles for functional coatings. | researchgate.net |

| Esters | Oleoyl (B10858665) alginate ester | Creation of self-assembling nanoparticles for drug/nutrient delivery. | nih.gov |

| Amides | N-oleoylglycine | Synthesis of biologically active lipids. | jst.go.jpmdpi.com |

| Amides | N-oleoylethanolamine | Synthesis of bioactive signaling molecules. | mdpi.com |

| Thioesters | Oleoyl-S-lipoate | Synthesis involving lipoic acid derivatives. | chemicalbook.com |

| Triglycerides | 2-oleoyl distearin (B1146584) | Preparation of symmetrical triglycerides. | chemicalbook.com |

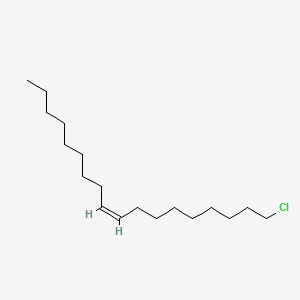

Structure

2D Structure

3D Structure

Properties

CAS No. |

16507-61-2 |

|---|---|

Molecular Formula |

C18H35Cl |

Molecular Weight |

286.9 g/mol |

IUPAC Name |

1-chlorooctadec-9-ene |

InChI |

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |

InChI Key |

IFABLCIRROMTAN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCl |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCl |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Oleyl Chloride

Traditional Chlorination Pathways from Oleic Acid

The conversion of oleic acid to oleyl chloride has historically been accomplished using a variety of chlorinating agents. These methods, while effective, often involve harsh reagents and produce significant byproducts.

Thionyl Chloride-Mediated Conversion

The reaction of oleic acid with thionyl chloride (SOCl₂) is a common laboratory and industrial method for producing this compound. researchgate.netacs.org This process is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion. organic-chemistry.org The reaction is typically performed under controlled temperature conditions. researchgate.netgoogle.com A procedure using a continuous reactor with countercurrent distillation has been described, yielding a crude product of 97–99%. orgsyn.org This method is particularly suitable for heat-sensitive substances as the reactants are heated for only a few minutes. orgsyn.org However, the use of thionyl chloride requires careful handling due to its corrosive and toxic nature, and the process can be costly due to the large amount of reagent required. researchgate.netacs.org

Phosphorus Halide-Initiated Synthesis

Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective for the synthesis of this compound from oleic acid. orgsyn.org The phosphorus trichloride method is a primary route for industrial synthesis. researchgate.netgoogle.com This reaction involves treating oleic acid with PCl₃, typically with heating, to yield this compound and phosphorous acid (H₃PO₃) as a byproduct. researchgate.net A described industrial process involves the slow addition of phosphorus trichloride to oleic acid at 25-33 °C, followed by heating to 55 °C for 4 hours. researchgate.net While economically viable, this method can result in lower yields, with one report citing a 60% yield, and presents challenges in separating the product from the phosphorous acid byproduct. researchgate.netorgsyn.org The use of phosphorus pentachloride is also possible but is generally reserved for the preparation of higher boiling point acyl chlorides and involves difficult-to-handle phosphorus-containing byproducts. researchgate.net

Oxalyl Chloride-Facilitated Routes

Oxalyl chloride ((COCl)₂) offers a milder alternative for the conversion of oleic acid to this compound. orgsyn.org This method can provide high yields, with one reported synthesis achieving an 86% yield when conducted in carbon tetrachloride. orgsyn.org The reaction of oleic acid with oxalyl chloride proceeds under relatively gentle conditions, often at room temperature or slightly elevated temperatures. benthamopenarchives.com For instance, oleic acid can be treated with oxalyl chloride in toluene (B28343) at 25-30°C, followed by heating at 50-55°C for an hour. Another procedure involves dissolving oleic acid in hexane (B92381) and adding oxalyl chloride, stirring for 1.5 hours under dry conditions. The byproducts of this reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, which simplifies purification.

Advanced and Green Synthetic Approaches

In response to the drawbacks of traditional methods, which include the use of hazardous reagents and the generation of significant waste, more advanced and environmentally benign synthetic strategies have been developed.

Triphosgene-Based Methodologies

A significant advancement in the synthesis of this compound is the use of triphosgene (B27547) (bis(trichloromethyl) carbonate), a solid and safer substitute for the highly toxic phosgene (B1210022) gas. researchgate.netgoogle.com This method is considered a novel and green approach, offering mild reaction conditions, high product purity, and high yields. researchgate.netgoogle.com The reaction involves treating oleic acid with triphosgene in the presence of a catalyst. google.com This approach is reported to achieve purities and yields of up to 95%. google.com The process is not only safer and more convenient but also has minimal environmental pollution and less stringent equipment requirements compared to traditional methods. researchgate.netgoogle.com

Catalytic Synthesis Enhancements

The efficiency of both traditional and advanced methods for synthesizing this compound can be significantly improved through the use of catalysts.

N,N-Dimethylformamide (DMF): In the triphosgene-based synthesis, N,N-dimethylformamide (DMF) is a commonly used catalyst. google.com The reaction is typically carried out by stirring oleic acid and triphosgene with a catalytic amount of DMF at temperatures ranging from 40-80°C for 0.5 to 8 hours. google.com The molar ratio of oleic acid to triphosgene can vary from 3:1 to 1:1, with the catalyst amount being 10-30% of the molar weight of oleic acid. google.com DMF is also used as a catalyst in reactions with thionyl chloride.

Pyridine (B92270): Pyridine is another catalyst employed to enhance the rate of chlorination, particularly when using oxalyl chloride. researchgate.net It facilitates the reaction, leading to nearly 100% conversion of the carboxylic acid to the acyl chloride. researchgate.net

Synthetic Methodologies for this compound: A Comparative Overview

| Method | Chlorinating Agent | Catalyst | Solvent | Temperature | Time | Yield | Byproducts |

|---|---|---|---|---|---|---|---|

| Thionyl Chloride | Thionyl chloride | None/DMF | Toluene/None | 25-55°C / Reflux | Varies | 97-99% (crude) | SO₂, HCl |

| Phosphorus Trichloride | Phosphorus trichloride | None | None | 25-55°C | 4 hours | ~60% | H₃PO₃ |

| Oxalyl Chloride | Oxalyl chloride | Pyridine | Carbon Tetrachloride/Hexane/Toluene | 25-55°C | 1-1.5 hours | 86% | CO, CO₂, HCl |

| Triphosgene | Triphosgene | N,N-dimethylformamide | None | 40-80°C | 0.5-8 hours | up to 95% | CO₂, HCl |

Optimization of Reaction Parameters for Yield and Purity

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. The primary goals of this optimization are to maximize the conversion of the oleic acid precursor, thereby increasing the product yield, and to minimize the formation of impurities, ensuring high purity of the final product. Key parameters that are manipulated include the choice of chlorinating agent, reaction temperature, reaction duration, stoichiometry of reactants, and the use of catalysts.

The selection of the chlorinating agent is a foundational consideration. Common reagents for this transformation include thionyl chloride, triphosgene, oxalyl chloride, and phosphorus trichloride. orgsyn.orgevitachem.com Methods employing phosphorus trichloride have been noted for producing a lower yield of around 60%, while also generating phosphorous acid as a significant by-product. orgsyn.orggoogle.com The use of oxalyl chloride in carbon tetrachloride has been reported to achieve a higher yield of 86%. orgsyn.org

A more recent approach utilizes triphosgene in the presence of a catalyst, which is presented as a method with mild reaction conditions that can produce this compound with both high purity and high yield, each reaching up to 95%. google.com This method is contrasted with traditional processes using phosphorus trichloride or thionyl chloride, which may have more demanding equipment requirements and generate a larger volume of by-products. google.com

The purity of the starting material, oleic acid, is also a critical factor, as it directly impacts the color and purity of the resulting this compound. orgsyn.org For some processes, a pre-purification of industrial-grade oleic acid is performed by heating it to between 110°C and 130°C for 30 to 60 minutes to remove volatile impurities. google.com

Detailed research findings on the optimization of specific parameters are summarized below.

Influence of Reaction Temperature

Reaction temperature is a critical parameter that must be carefully controlled. In the synthesis involving triphosgene and an N,N-dimethylformamide (DMF) catalyst, the temperature is maintained in a range of 40°C to 80°C. google.com For syntheses using thionyl chloride in dichloromethane, the reaction is conducted at the reflux temperature of the solvent, which is between 39°C and 41°C, a choice made to prevent the isomerization of the oleyl group. epo.org Post-synthesis purification processes to improve the product's color may also be temperature-dependent, with one method employing treatment with DMF hydrochloride at temperatures ranging from -15°C to 80°C, with a preferential range of 0°C to 30°C. google.com

Effect of Reaction Time

The duration of the reaction is optimized to ensure complete conversion of the starting material without promoting the formation of degradation products. For the triphosgene method, the reaction time can vary widely, from 0.5 to 8 hours, depending on other parameters like temperature and catalyst concentration. google.com When using thionyl chloride in dichloromethane, a specific reaction time of 2.75 to 3.25 hours is recommended to achieve a high conversion rate of 97% to 100%. epo.org

Stoichiometry of Reactants and Catalysts

The molar ratio of oleic acid to the chlorinating agent is a key factor in maximizing yield. In the triphosgene-based synthesis, the molar ratio of oleic acid to triphosgene is specified to be between 3:1 and 1:1. google.com The amount of catalyst used in this process is also defined, typically ranging from 10% to 30% of the molar weight of the oleic acid. google.com

Purification for Enhanced Purity

Following the initial reaction, the crude this compound often requires purification to remove unreacted reagents, by-products, and residual solvent. A common method is distillation under very low pressure, which can yield a water-white product. orgsyn.org For instance, crude this compound can be distilled at a boiling point of 99-109°C under a pressure of 25 microns. orgsyn.org Another purification technique involves a workup procedure where the crude product is treated with a hydrochloride salt of a carboxamide, such as DMF hydrochloride, to improve the color number of the final product. google.com The resulting purified this compound is then isolated by separating it from the carboxamide hydrohalide phase. google.com Even with a crude yield of 97-99%, this raw product is often suitable for many subsequent chemical syntheses without further purification. orgsyn.org

Interactive Data Tables

Table 1: Optimization Parameters for this compound Synthesis using Triphosgene

| Parameter | Optimized Range | Resulting Yield | Resulting Purity | Source |

| Chlorinating Agent | Triphosgene | Up to 95% | Up to 95% | google.com |

| Catalyst | N,N-dimethylformamide | google.com | ||

| Molar Ratio (Oleic Acid:Triphosgene) | 3:1 to 1:1 | google.com | ||

| Catalyst Amount (% of Oleic Acid Molar Weight) | 10-30% | google.com | ||

| Reaction Temperature | 40°C - 80°C | google.com | ||

| Reaction Time | 0.5 - 8 hours | google.com |

Table 2: Optimization Parameters for this compound Synthesis using Thionyl Chloride

| Parameter | Optimized Value/Range | Resulting Yield/Conversion | Source |

| Chlorinating Agent | Thionyl Chloride | 97-99% (Crude Yield) | orgsyn.org |

| Solvent | Dichloromethane | 97-100% (Conversion) | epo.org |

| Reaction Temperature | 39°C - 41°C (Reflux) | epo.org | |

| Reaction Time | 2.75 - 3.25 hours | epo.org | |

| Purification | Distillation (99-109°C @ 25µ) | Water-white product | orgsyn.org |

Reactivity Profiles and Mechanistic Investigations of Oleyl Chloride

Acylation Reactions with Diverse Nucleophiles

As a typical acyl chloride, oleyl chloride undergoes nucleophilic acyl substitution with a wide range of nucleophiles. chemistrysteps.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is a good leaving group, to form the acylated product. evitachem.comlibretexts.org

Esterification Reactions: Scope and Selectivity

This compound readily reacts with alcohols to form esters, a process known as esterification. evitachem.comebsco.com This reaction is a cornerstone of its synthetic utility, finding applications in the synthesis of various oleate (B1233923) esters. evitachem.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol acts as the nucleophile. libretexts.org

The scope of alcohols that can be esterified with this compound is broad, including simple primary and secondary alcohols. sciencemadness.org For instance, it has been employed in the synthesis of ergosteryl oleate and in the preparation of symmetrical triglycerides like 2-oleoyl distearin (B1146584). chemicalbook.com The reaction conditions for esterification can be optimized. For example, the synthesis of 4,4-dimethylsterol oleates from 4,4-dimethylsterols and this compound achieved a 99.27% conversion with a 1.1:1 molar ratio of this compound to the sterol at 313 K for 60 minutes in the presence of pyridine (B92270). acs.org

The table below summarizes the esterification of various alcohols with this compound, highlighting the reaction conditions and resulting products.

| Alcohol | Product | Catalyst/Conditions | Reference |

| 4,4-dimethylsterols | 4,4-dimethylsterol oleates | Pyridine, 1.1:1 molar ratio, 313 K, 60 min | acs.org |

| Ergosterol | Ergosteryl oleate | - | |

| Dihydrolipoate | Oleoyl-S-lipoate | - | |

| Glycolyzed-PET (GPET) | Esterified-PET (EPET) | Dry N2, 24 h, room temperature | rsc.org |

| Chlorogenic acid | Chlorogenic oleate | Triethylamine (B128534) | researchgate.netmdpi.com |

| Solanesol | Solanesyl oleate | - |

Amidation Reactions: Synthetic Utility

Amidation reactions of this compound with ammonia, primary amines, and secondary amines are rapid and efficient, yielding primary, secondary, and tertiary amides, respectively. chemistrysteps.comebsco.com These reactions are of significant industrial importance for the synthesis of oleamides, which have applications as slip agents, water repellents, and in cosmetics. google.com

The synthesis of N-oleyl-1,3-propanediamine can be achieved through the reaction of this compound with the appropriate diamine. The reaction of this compound with cyclohexylamine (B46788) proceeds smoothly at room temperature to produce the corresponding amide in high yield. koreascience.kr A method for synthesizing oleic acid ethanolamine (B43304) involves the reaction of this compound with ethanolamine in the presence of an alkali like triethylamine at temperatures between -20 and 0°C. google.com

The following table presents examples of amidation reactions involving this compound.

| Amine | Product | Conditions | Reference |

| Cyclohexylamine | N-cyclohexyl oleamide (B13806) | Room temperature | koreascience.kr |

| Ethanolamine | Oleic acid ethanolamine | Triethylamine, -20 to 0°C | google.com |

| Ammonia | Oleamide (Primary amide) | - | chemistrysteps.comebsco.com |

| Primary Amines | N-substituted oleamides (Secondary amides) | - | chemistrysteps.comebsco.com |

| Secondary Amines | N,N-disubstituted oleamides (Tertiary amides) | - | chemistrysteps.comebsco.com |

Other Acyl Transfer Processes

Beyond esterification and amidation, this compound participates in other acyl transfer reactions. It can react with carboxylate salts to form carboxylic acid anhydrides. chemistrysteps.com This method is advantageous for preparing both symmetrical and mixed anhydrides. chemistrysteps.com Another notable reaction is the hydrolysis of this compound, where it reacts with water to form oleic acid and hydrochloric acid. cymitquimica.comacs.org This reaction underscores the moisture sensitivity of acyl chlorides. evitachem.com

Role as an Acylating Agent in Complex Chemical Transformations

This compound serves as a potent acylating agent in more complex multi-step syntheses. evitachem.com For instance, it is used in the chemical modification of jute fibers to impart hydrophobicity. chemicalbook.com In the realm of materials science, a three-stage process for the chemical recycling of poly(ethylene terephthalate) (PET) utilizes this compound. In this process, glycolyzed PET is reacted with this compound to produce esterified PET containing vulcanizable olefin units. rsc.org This demonstrates the role of this compound in introducing specific functionalities into polymers.

Stereochemical Considerations in this compound Reactions

The oleyl group in this compound contains a cis (Z)-configured double bond between the ninth and tenth carbon atoms. cymitquimica.com This stereochemistry is a critical feature that influences the properties of the resulting products. During reactions such as esterification and amidation, the double bond generally remains intact. koreascience.kr For example, infrared spectroscopy of oleic acid obtained from the hydrolysis of oleoyl (B10858665) chloride shows no indication of isomerization during the reaction. orgsyn.org The stereospecificity of the oleyl chain, with its cis double bond, imposes spatial constraints that can affect the packing and solubility of the resulting molecules. While the focus is often on retaining the Z-configuration, it is important to note that under certain basic conditions, double bond isomerization can occur. koreascience.kr

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetic and thermodynamic studies provide valuable insights into the mechanisms of reactions involving this compound. The esterification of 4,4-dimethylsterols with this compound was found to follow a second-order kinetic model. acs.org The reaction rate increased with the dosage of pyridine (used as a catalyst), the molar ratio of this compound to the sterol, and the temperature. acs.org

In a study on the esterification of chlorogenic acid (CGA) with oleoyl chloride, the optimal conditions were determined to be a 1:1.5 molar ratio of CGA to this compound, a reaction time of 20 minutes, and a temperature of 25°C, achieving a CGA conversion of 76.62%. researchgate.net

Thermodynamic studies of esterification reactions, in general, have shown them to be spontaneous and often endothermic processes. researchgate.net For the enzymatic hydrolysis of oleyl oleate, a related reaction, the process was found to be inhibited by the products, oleic acid and oleyl alcohol. nih.gov The reaction rate was determined by the interfacial concentrations of the reactants. nih.gov While specific thermodynamic data for this compound reactions are not extensively detailed in the provided search results, the general principles of esterification and acylation kinetics and thermodynamics apply. researchgate.netresearchgate.netnjit.edu

Side Reaction Pathways and By-product Formation

One common side reaction involves the hydrolysis of this compound. cymitquimica.com Due to its high reactivity, this compound readily reacts with water, if present in the reaction mixture, to form oleic acid and hydrochloric acid. cymitquimica.com This is a critical consideration, as the presence of moisture can lead to the contamination of the final product with the starting carboxylic acid.

In reactions involving nucleophiles, particularly those with multiple reactive sites, the formation of multiple acylated products is a possibility. For instance, in the reaction of this compound with L-threoninol, which contains both an amine and two hydroxyl groups, a mixture of products can be formed. csic.esthieme-connect.com If the hydroxyl groups are not protected, they can compete with the amine group for acylation, leading to the formation of di- and trioleate derivatives of threoninol as by-products. csic.esthieme-connect.com This was observed when L-threoninol was reacted with this compound after transient protection with trimethylsilyl (B98337) (TMS) groups; hydrolysis of the TMS ethers during the reaction led to a mixture of the desired threoninol oleamide and the corresponding di- and trioleate derivatives. csic.esthieme-connect.com

Similarly, when this compound is reacted with 1,3-propanediamine, which has two primary amine groups, the formation of mono-aminated by-products can occur alongside the desired N,N'-bis(oleyl)-1,3-propanediamine. vulcanchem.com The stoichiometry of the reactants plays a crucial role in minimizing this side reaction, with an excess of the diamine favoring the formation of the desired disubstituted product. vulcanchem.com

Another potential side reaction pathway is related to the presence of the cis-double bond in the oleyl chain. While not extensively detailed in the provided context, the double bond can potentially undergo isomerization, oxidation, or other addition reactions under certain reaction conditions, leading to a variety of by-products.

In the synthesis of oleyltrimethylammonium (B12783067) chloride from this compound and trimethylamine, elevated temperatures, while accelerating the desired nucleophilic substitution, can also lead to thermal decomposition of the product if they exceed 100°C. Furthermore, inadequate pH control during certain synthesis routes of related quaternary ammonium (B1175870) compounds can lead to side reactions like the Hoffman elimination, which degrades the final product.

The purification of products derived from this compound often reveals the presence of unreacted starting materials and by-products. For example, in the synthesis of glyceryl-1-palmitate-3-oleate from this compound and 1-monopalmitin, the crude product contained a minor component (15.6%) which was presumed to be the isomeric by-product, glyceryl-1-palmitate-2-oleate. researchgate.net

The following table summarizes some of the potential by-products formed in reactions involving this compound:

| Reaction | Intended Product | Potential By-products | Conditions Favoring By-product Formation |

| Reaction with moisture | Oleic acid | Not applicable (hydrolysis is the main reaction) | Presence of water cymitquimica.com |

| Reaction with L-threoninol | Threoninol oleamide | Di- and trioleate derivatives of threoninol | Incomplete protection of hydroxyl groups csic.esthieme-connect.com |

| Reaction with 1,3-propanediamine | N,N'-bis(oleyl)-1,3-propanediamine | Mono-aminated propanediamine | Insufficient excess of 1,3-propanediamine vulcanchem.com |

| Reaction with 1-monopalmitin | Glyceryl-1-palmitate-3-oleate | Glyceryl-1-palmitate-2-oleate | Isomerization during reaction researchgate.net |

| Reaction with trimethylamine | Oleyltrimethylammonium chloride | Thermal decomposition products | Temperatures exceeding 100°C |

Applications in Advanced Chemical Synthesis and Materials Science

Precursors for Specialty Chemical Derivatives

The reactivity of the acyl chloride group in oleyl chloride allows for its facile conversion into a wide array of derivatives, making it a key starting material in the production of high-value specialty chemicals. chemimpex.comvandemark.com

Surfactant and Emulsifier Intermediate Synthesis

This compound serves as a crucial intermediate in the manufacturing of surfactants and emulsifiers. evitachem.comchemimpex.com Its long oleyl chain provides the necessary hydrophobicity, while the reactive acyl chloride head group can be readily modified to introduce hydrophilicity. For instance, reaction with amines or alcohols can produce non-ionic surfactants, while reaction with sulfonates or phosphates can yield anionic surfactants. vandemark.com

One notable example is the synthesis of Sodium Methyl Oleoyl (B10858665) Taurate, a mild, high-foaming anionic surfactant used in personal care products. vantagegrp.com The synthesis involves the reaction of this compound with N-methyltaurine. These taurate-based surfactants are favored for their excellent detergency, foaming properties, and mildness to the skin and eyes. vantagegrp.com Similarly, this compound can be used to produce various ester- and amide-based surfactants and emulsifiers for use in cosmetics, food, and industrial applications. evitachem.comchemimpex.com

Table 1: Examples of Surfactants Derived from this compound

| Surfactant Type | Derivative Class | Example | Key Properties |

|---|---|---|---|

| Anionic | Acyl Taurates | Sodium Methyl Oleoyl Taurate | Mild, high-foaming, good detergency |

| Non-ionic | Alkanolamides | Oleyl Diethanolamide | Emulsifying, foam stabilizing, viscosity building |

| Cationic | Quaternary Ammonium (B1175870) Salts | Oleyltrimethylammonium (B12783067) Chloride | Conditioning, antistatic, emulsifying |

Lubricant and Additive Development

The long, unsaturated hydrocarbon tail of this compound makes it an ideal building block for the synthesis of biolubricants and lubricant additives. iastate.edurasayanjournal.co.in Esterification of this compound with various alcohols, including polyols like trimethylolpropane (B17298) and pentaerythritol, yields complex esters with desirable lubricating properties such as high viscosity indices, low pour points, and good thermal stability. iastate.edutandfonline.com

A prime example is the synthesis of oleyl oleate (B1233923), a wax ester that serves as a biolubricant. ekb.egresearchgate.net It can be produced through the esterification of oleyl alcohol with oleic acid, for which this compound can be a reactive precursor. ikm.org.my Research has shown that esters derived from oleic acid exhibit excellent lubricity due to the formation of a boundary film on metal surfaces. tandfonline.com Furthermore, the presence of the double bond in the oleyl chain allows for further chemical modification, such as sulfurization, to enhance extreme pressure and anti-wear properties. psgraw.com

Functionalization of Polymeric Materials

The reactivity of this compound enables the chemical modification of both synthetic and natural polymers, allowing for the tailoring of their properties for specific applications. marketresearchintellect.com

Modification of Synthetic Polymers for Tailored Properties

This compound can be used to introduce long, flexible oleyl side chains onto synthetic polymer backbones. This modification can significantly alter the polymer's physical and chemical properties. For example, grafting oleyl chains onto a polymer can increase its hydrophobicity, improve its processability, and enhance its compatibility with other nonpolar materials. rsc.org

A notable application is in the chemical recycling of poly(ethylene terephthalate) (PET). rsc.org In a multi-step process, waste PET is first depolymerized, and the resulting oligomers are then reacted with this compound to introduce vulcanizable olefinic units. The resulting esterified PET can then be cross-linked with sulfur to produce durable composites with interesting thermal and mechanical properties. rsc.org This process demonstrates how this compound can be used to upcycle plastic waste into valuable materials.

Chemical Modification of Bio-based Fibers and Composites

The surface of natural fibers, such as jute and cellulose (B213188), is inherently hydrophilic due to the presence of hydroxyl groups. researchgate.netnih.gov This hydrophilicity often leads to poor adhesion with hydrophobic polymer matrices in composite materials. This compound is used to chemically modify these fibers to improve their compatibility. researchgate.netcolab.ws

The reaction of this compound with the hydroxyl groups on the fiber surface results in the formation of ester linkages, effectively grafting the hydrophobic oleyl chains onto the fiber. researchgate.netnih.gov This surface modification increases the hydrophobicity of the fibers, leading to improved interfacial adhesion with the polymer matrix, reduced moisture absorption, and enhanced mechanical properties of the resulting "green" composites. researchgate.net Studies on jute fibers treated with this compound have shown a significant increase in their resistance to water and improved compatibility with polymeric matrices. researchgate.netnih.gov

Table 2: Research Findings on this compound in Polymer and Fiber Modification

| Application | Polymer/Fiber | Modification Method | Key Findings |

|---|---|---|---|

| Chemical Recycling | Poly(ethylene terephthalate) (PET) | Glycolysis followed by esterification with this compound and vulcanization | Production of durable composites from waste PET. rsc.org |

| Green Composites | Jute Fibers | Surface treatment with this compound | Increased hydrophobicity and improved adhesion to polymer matrices. researchgate.netnih.gov |

| Protein-based Films | Rapeseed Protein | Acylation with this compound | Increased hydrophobicity and water resistance of the resulting films. researchgate.net |

Bioconjugation Chemistry and Biomolecule Modification

This compound is also utilized in the field of bioconjugation, where it is used to modify biomolecules to alter their properties or to attach them to other molecules or surfaces. ontosight.ai The high reactivity of the acyl chloride group allows for efficient reaction with amine and hydroxyl groups present in biomolecules like proteins and polysaccharides. researchgate.netscribd.com

For example, this compound has been used to modify proteins, such as rapeseed protein, to increase their hydrophobicity. researchgate.net This modification can be useful for creating protein-based films and coatings with improved water resistance. In another application, this compound has been used to modify polysaccharides like chitosan (B1678972) and pectin. scribd.com This process can be used to create drug-modified saccharide conjugates for targeted drug delivery. scribd.com The attachment of the oleyl chain can enhance the interaction of the biomolecule with cell membranes or improve its solubility in non-aqueous environments. ontosight.ai

Contributions to Nanomaterials Synthesis (e.g., Ligand Chemistry)

This compound, an acyl chloride derivative of oleic acid, serves as a reactive precursor for introducing oleyl groups onto various molecular platforms, thereby facilitating the synthesis of advanced nanomaterials. Its primary role lies in the covalent modification of molecules to induce specific self-assembly behaviors and to functionalize nanoparticle surfaces, contributing significantly to the field of ligand chemistry in nanomaterials science.

A notable application of this compound is in the synthesis of lignin-based nanoparticles. Lignin (B12514952), a complex biopolymer, can be chemically modified through esterification with oleoyl chloride. mdpi.comnih.govacs.orgnih.gov This reaction attaches the long, hydrophobic oleyl chains to the lignin backbone, transforming the naturally hydrophilic polymer into an amphiphilic lignin-oleate ester. mdpi.comnih.gov This modification is crucial for the subsequent formation of lignin oleate nanoparticles (OLNPs) through methods like solvent-exchange. mdpi.comnih.gov

The degree of esterification, controlled by the molar ratio of oleoyl chloride to the hydroxyl groups in lignin, is a critical parameter that dictates the properties of the resulting nanoparticles. nih.gov Research has shown that by varying this ratio, the stability of the OLNPs in both acidic and basic conditions can be significantly enhanced. mdpi.comnih.govacs.org This increased stability is attributed to the formation of a hydration barrier by the oleate chains at the nanoparticle surface. mdpi.comnih.govacs.org This barrier retards the ionization of phenolic and carboxylic acid groups on the lignin, preventing aggregation or dissolution of the nanoparticles under challenging pH conditions. nih.govacs.org

The synthesis process typically involves a base-catalyzed esterification of lignin with oleoyl chloride in an organic solvent. nih.gov Following the esterification, the resulting lignin oleate is precipitated to form nanoparticles, often through a solvent exchange method where a solution of the lignin oleate is introduced into a poor solvent (e.g., water), inducing the self-assembly of the amphiphilic molecules into stable, spherical nanoparticles. mdpi.comnih.gov These OLNPs have shown promise in various applications, including the development of anti-corrosion coatings.

| Nanoparticle Type | Precursor Modified with this compound | Role of this compound | Key Research Findings |

| Lignin Oleate Nanoparticles (OLNPs) | Softwood Kraft Lignin | Esterification agent to increase hydrophobicity. | The degree of esterification with oleoyl chloride controls the stability of OLNPs in acidic and basic aqueous dispersions. mdpi.comnih.govacs.org |

| Lignin Oleate Nanoparticles (OLNPs) | Softwood Kraft Lignin | Covalent attachment of oleyl groups. | The oleate chains form a hydration barrier on the nanoparticle surface, enhancing stability. mdpi.comnih.govacs.org |

| Lignin Oleate Nanoparticles (OLNPs) | Lignin | Enables the formation of stable colloidal dispersions. | OLNPs can be functionalized post-synthesis for applications like creating anti-corrosive coatings. |

Beyond lignin, oleoyl chloride has been employed to modify therapeutic molecules to act as drug-structure-directing agents in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs). In one study, L-Dopa was amidated with oleoyl chloride to produce N-oleyl-L-Dopa (NOLD). rsc.org This amphiphilic molecule then served as a template for the sol-gel synthesis of MSNs, resulting in elongated nanoparticles with a hollow interior and a mesoporous shell. rsc.org This demonstrates the versatility of oleoyl chloride in creating functional molecules that can direct the formation of complex nanostructures with potential applications in drug delivery. rsc.org

In another area, oleoyl chloride has been utilized in the functionalization of cellulosic materials, such as jute fibers, to improve their properties for use in composites. acs.org The esterification of the hydroxyl groups on the cellulose surface with oleoyl chloride increases the material's hydrophobicity. acs.org

Furthermore, oleoyl chloride is a key intermediate in the synthesis of oleylamine (B85491), a widely used ligand and solvent in the synthesis of various metal, metal oxide, and semiconductor nanoparticles. The process involves the conversion of oleic acid to oleoyl chloride, which is then amidated to produce oleylamide, a precursor to oleylamine.

Analytical Characterization Methodologies for Oleyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of oleyl chloride. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework and identify the position of the double bond and the acyl chloride group.

¹³C NMR spectroscopy offers complementary information. The carbonyl carbon of the acyl chloride group is highly deshielded and appears at a characteristic chemical shift. The carbons of the double bond are also readily identifiable in the spectrum. DrugBank predicts the ¹³C NMR spectrum of this compound, providing theoretical values for comparison. drugbank.com Analysis of these spectra is crucial for confirming the cis (Z) configuration of the double bond, a key feature of oleyl-derived compounds.

In a study on the enhancement of oleyl alcohol anti-tumor activity, ¹H-NMR analysis was used to determine the substitution degree of amphiphilic derivatives by comparing the integral of the peak at 5.32 ppm, assigned to the protons of the oleyl chain's double bond, with other characteristic peaks in the polymer backbone. tandfonline.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) |

| -CH ₃ | ~0.88 |

| -(CH ₂)n- | ~1.2-1.6 |

| -CH ₂-C=C | ~2.01 |

| -CH ₂-COCl | ~2.89 |

| -CH =CH - | ~5.34 |

Data is illustrative and can vary slightly based on solvent and instrument parameters.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the key functional groups within this compound and its derivatives.

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group. This peak is typically observed in the region of 1785-1815 cm⁻¹, a higher frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. Another significant feature is the C-H stretching vibrations of the aliphatic chain, appearing around 2850-2960 cm⁻¹. The C=C stretching vibration of the cis-double bond is often weak but can be observed around 1655 cm⁻¹. The out-of-plane C-H bending of the cis-alkene is found near 720 cm⁻¹. rsc.orgchemicalbook.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the C=C double bond stretch and the C-S stretches in derivatives are often more intense and well-defined than in the IR spectrum. acs.org For instance, the Raman spectra of commercial oleylamine (B85491) reagents, a derivative of oleic acid, showed two distinct peaks in the vinylic C=C stretch region, indicating the presence of both cis and trans isomers. acs.org

In a study on the chemical recycling of poly(ethylene terephthalate), Fourier-transform infrared spectroscopy (FT-IR) was used to confirm the esterification of glycolyzed PET with oleoyl (B10858665) chloride by observing the characteristic ester carbonyl peak. rsc.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretch (alkane) | 2850-2960 | 2850-2960 |

| C=O Stretch (acyl chloride) | 1785-1815 | 1785-1815 |

| C=C Stretch (cis-alkene) | ~1655 | ~1655 |

| C-H Bend (cis-alkene) | ~720 | Not prominent |

Frequencies are approximate and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound, electron ionization (EI) is a common method. The molecular ion peak [M]⁺ would be expected at m/z 300.91, corresponding to its molecular weight. sigmaaldrich.com However, due to its reactivity, the molecular ion may be weak or absent.

The fragmentation pattern is highly informative. Common fragments include the loss of the chlorine atom, resulting in the oleoyl cation [M-Cl]⁺. Further fragmentation along the aliphatic chain leads to a series of hydrocarbon fragments separated by 14 Da (the mass of a CH₂ group). The presence of the double bond influences the fragmentation, leading to characteristic ions. PubChem provides GC-MS data for a related compound, (Z)-1-chlorooctadec-9-ene, showing a top peak at m/z 83, with other significant peaks at m/z 69 and 55, which are characteristic of long-chain alkenes. nih.gov

In the context of its derivatives, such as in the recycling of PET, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was used to analyze the resulting oligomers after reaction with oleoyl chloride, allowing for the determination of their molecular weight distribution. rsc.org

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity and the yield of its derivatives.

Gas Chromatography (GC) for Volatile Species

Gas chromatography (GC) is the preferred method for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC can be used to determine the purity of this compound, with commercial grades often specified at ≥89% or ≥95% purity. sigmaaldrich.com

For more detailed analysis, GC is often coupled with a mass spectrometer (GC-MS). This allows for the separation of components in a mixture followed by their individual identification based on their mass spectra. In a study analyzing the composition of Origanum majorana L. methanolic extract, oleoyl chloride was identified as one of the constituents using a GC-MS system with an HP-5 capillary column. pjps.pk The analysis of fatty acid derivatives, including those related to this compound, often involves derivatization to more volatile and thermally stable forms, such as trimethylsilyl (B98337) (TMS) ethers, to improve chromatographic performance. nih.gov

Table 3: Typical GC Parameters for this compound Analysis

| Parameter | Value |

| Column | HP-5 capillary column (or similar) |

| Carrier Gas | Helium |

| Injection Temperature | 220 °C |

| Oven Program | Ramped, e.g., 70°C to 240°C |

| Detector | FID or MS |

Parameters are illustrative and require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

For non-volatile derivatives of this compound, such as esters and amides with large molecular weights or polar functional groups, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. benthamopenarchives.com

In a study synthesizing oleoylsalicylate derivatives, HPLC was used to monitor the reaction and assess the stability of the products. The analysis was performed on a C18 column with a water/acetonitrile gradient and UV detection. benthamopenarchives.com Similarly, the analysis of oleoyl sarcosine, a derivative of oleoyl chloride, can be performed using reversed-phase HPLC with an acetonitrile/water/phosphoric acid mobile phase. atamanchemicals.com For non-chromophoric derivatives, an Evaporative Light Scattering Detector (ELSD) or coupling to a mass spectrometer (LC-MS) can be utilized.

In Situ Reaction Monitoring Techniques

In situ reaction monitoring, a cornerstone of Process Analytical Technology (PAT), involves the real-time analysis of a chemical reaction as it occurs within the reactor. mt.com This approach provides continuous data on reaction kinetics, the concentration of reactants, the formation of intermediates, and the appearance of products and byproducts. mt.combruker.com By tracking Critical Process Parameters (CPPs) in real-time, manufacturers can ensure that the Critical Quality Attributes (CQAs) of the final product are consistently met. bruker.commt.com For reactions involving the synthesis and subsequent derivatization of this compound, in situ spectroscopic techniques are invaluable for process understanding, optimization, and control.

The primary benefits of implementing these techniques include enhanced process safety, improved product quality and yield, reduced cycle times, and minimized product rework. mt.com Information-rich technologies like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for monitoring the progress of this compound reactions.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, is a powerful tool for monitoring functional group transformations in real-time. mt.com The technology allows for the unique profiling of each reaction component based on its distinct infrared absorbance spectrum. mt.com

Monitoring this compound Formation and Subsequent Amidation:

A common synthetic route to this compound derivatives involves two key steps: the conversion of oleic acid to this compound, often using a chlorinating agent like thionyl chloride, followed by the reaction of the this compound intermediate with a nucleophile, such as an amine, to form an amide. mt.comfishersci.it

Acid Chloride Formation: In the first step, the reaction can be monitored by observing the disappearance of the characteristic carbonyl stretch of the carboxylic acid (R-COOH) and the appearance of the new carbonyl stretch of the acid chloride (R-COCl) at a higher wavenumber. mt.com The consumption of the chlorinating agent (e.g., SOCl₂) can also be tracked. mt.com

Amide Formation: Upon addition of an amine, the second step can be monitored by tracking the rapid disappearance of the acid chloride intermediate's peak and the simultaneous appearance of the amide product's characteristic peaks. mt.com

This continuous monitoring provides immediate feedback on reaction initiation, progression, and endpoint. mt.com It allows for the precise determination of critical process parameters, such as initiation temperature and reaction time, which is essential for ensuring a safe and scalable process that meets yield and purity specifications. mt.com

The table below outlines the typical IR absorbance bands used to monitor the conversion of a generic carboxylic acid to an acid chloride and then to an amide, a process directly analogous to the synthesis of oleyl amides from oleic acid via an this compound intermediate.

| Reaction Component | Functional Group | Characteristic IR Absorbance (Wavenumber, cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid (e.g., Oleic Acid) | -COOH | ~1726 | mt.com |

| Thionyl Chloride | S=O | ~1239 | mt.com |

| Acid Chloride Intermediate (e.g., this compound) | -COCl | ~1782 & ~1735 | mt.com |

| Amide Product (e.g., Oleyl Amide) | -CONH- | ~1674 | mt.com |

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

On-line or in situ NMR spectroscopy offers a non-invasive method to obtain detailed quantitative and structural information about species in a reaction mixture without the need for sampling. researchgate.net Both ¹H and ¹³C NMR can be employed to monitor the progress of reactions involving this compound and its derivatives. researchgate.netikm.org.my

Monitoring Esterification and Other Reactions:

In the esterification of this compound with an alcohol, NMR can track the reaction by monitoring key signals. For instance, in ¹H NMR, the disappearance of the alcohol's hydroxyl proton and the shift of the signals from protons on the carbon adjacent to the oxygen can be followed. researchgate.net Similarly, the conversion can be monitored in ¹³C NMR by observing the change in the chemical shift of the carbonyl carbon as the acid chloride is converted to an ester. researchgate.net

In situ ¹H NMR has been effectively used to monitor the displacement of oleyl-containing ligands from nanocrystal surfaces. nih.gov This is achieved by distinguishing the broad signals of surface-bound oleyl chains from the sharp signals of free ligands in solution, providing real-time data on ligand exchange dynamics. nih.gov The vinylic hydrogens of the oleyl chain (at δ ≈ 5.3–5.6 ppm) are particularly useful for this purpose as they are often well-separated from other signals. nih.gov Furthermore, ¹H NMR spectroscopy is used to monitor reaction progress in the synthesis of alkyl oleate (B1233923) epoxide derivatives by analyzing aliquots taken during the reaction. whiterose.ac.uk

The following table summarizes key proton NMR signals that can be monitored during reactions involving oleyl derivatives.

| Species/Group | Proton Environment | Typical ¹H NMR Chemical Shift (δ, ppm) | Monitoring Application | Reference |

|---|---|---|---|---|

| Oleyl Chain | Vinylic Protons (-CH=CH-) | ~5.3 - 5.6 | Tracking the oleyl moiety during reactions; distinguishing bound vs. free states. | nih.gov |

| Alcohol Reactant | Protons on carbon bearing -OH (R-CH₂-OH) | ~3.6 | Monitoring consumption of alcohol during esterification. | researchgate.net |

| Ester Product | Protons on carbon adjacent to ester oxygen (R-CH₂-O-CO-) | ~4.1 | Monitoring formation of ester product. | researchgate.net |

By leveraging these in situ techniques, researchers and process chemists can gain a comprehensive understanding of the reaction dynamics, identify and characterize reactive intermediates, and optimize process conditions to ensure the efficient and safe production of this compound and its various derivatives. mt.comresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to understand the intrinsic properties of molecules like oleyl chloride. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure, which in turn governs the molecule's reactivity.

Density Functional Theory (DFT) Applications for this compound and its Intermediates

While specific, in-depth DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles of DFT are routinely applied to understand the chemistry of acyl chlorides and related long-chain aliphatic compounds. researchgate.netnih.govscienceinfo.com For this compound, DFT calculations would typically be employed to optimize its three-dimensional geometry, determine its vibrational frequencies, and calculate its electronic energy.

DFT is also invaluable for studying the intermediates and transition states involved in reactions of this compound. For instance, in a nucleophilic acyl substitution reaction, such as the hydrolysis of this compound, DFT can be used to model the tetrahedral intermediate formed when a nucleophile attacks the carbonyl carbon. libretexts.org The calculated energies of the reactants, intermediates, transition states, and products allow for the construction of a reaction energy profile, providing a quantitative understanding of the reaction mechanism and kinetics. researchgate.netnih.gov

In the context of more complex reactions, such as the metathesis of this compound, DFT calculations can elucidate the intricate pathways involving organometallic catalysts. researchgate.net Such studies can help in understanding the role of the catalyst and predicting the reaction's feasibility and selectivity.

Analysis of Frontier Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For this compound, the HOMO would likely be localized on the acyl chloride group, specifically involving the lone pairs of the oxygen and chlorine atoms, as well as the pi-system of the carbonyl group. The LUMO, on the other hand, is expected to be the π* antibonding orbital of the carbonyl group.

The energy and spatial distribution of these orbitals are key determinants of reactivity. The LUMO's energy and location indicate the most probable site for nucleophilic attack, which for this compound is the carbonyl carbon. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and its tendency to undergo electronic transitions. acs.org

Analysis of the charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the carbonyl carbon is expected to carry a significant positive partial charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it highly electrophilic. The oxygen and chlorine atoms, in turn, will have negative partial charges. This charge distribution is fundamental to its role as an acylating agent.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their interactions with other molecules and their collective behavior in different environments.

Ligand Binding and Self-Assembly Behavior of this compound Derivatives

While direct MD simulations of this compound are not widely reported, studies on its derivatives, such as oleyltrimethylammonium (B12783067) chloride and N-oleyl-1,3-propanediamine, offer valuable insights into the behavior of the oleyl chain. vulcanchem.com These simulations can model how the long, hydrophobic oleyl tail interacts with other molecules and surfaces.

MD simulations have been used to investigate the self-assembly of amphiphilic molecules containing oleyl chains into micelles and other aggregates in aqueous solutions. nih.govvulcanchem.com These simulations can reveal the critical micelle concentration (CMC) and the structure of the resulting aggregates. For example, in the case of N-Oleyl-1,3-propanediamine, its amphiphilic nature, with a hydrophobic oleyl tail and hydrophilic amine groups, leads to the formation of micelles above its CMC. vulcanchem.com Similarly, MD simulations of oleyl-containing surfactants can elucidate the dynamics of micelle formation and their interaction with other species. nih.gov

The binding of oleyl-containing ligands to various surfaces and receptors has also been a subject of computational study. For instance, the attachment of oleyl-based ligands to nanocrystals has been investigated, providing a molecular-level understanding of the binding mechanism. acs.org

Solvation Effects and Reaction Environment Modeling

The solvent environment can significantly influence the reactivity and behavior of this compound. MD simulations can be used to model the solvation of this compound in different solvents, from nonpolar organic solvents to aqueous environments (though its solubility in water is very low). These simulations can provide information on the structure of the solvation shell around the molecule and the energetic cost of solvation.

For reactions involving this compound, MD simulations can be combined with quantum mechanical methods (QM/MM simulations) to model the reaction in a realistic solvent environment. This approach treats the reacting species with a high level of theory (QM) while the surrounding solvent molecules are treated with a more computationally efficient classical force field (MM). This allows for the study of how the solvent influences the reaction pathway and energetics. For example, in the esterification of phenols with this compound, the choice of solvent is critical, and computational modeling can help rationalize the observed solvent effects.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides the tools to map out the entire energy landscape of a chemical reaction, identifying the most favorable pathways and the structures of the transition states.

For a fundamental reaction like the hydrolysis of this compound, the reaction pathway would be modeled starting from the separated reactants (this compound and water), proceeding through a tetrahedral intermediate, and ending with the products (oleic acid and hydrochloric acid). libretexts.org Transition state theory can then be used in conjunction with the calculated activation energy to estimate the reaction rate constant.

More complex reactions, such as the metathesis of this compound catalyzed by a rhenium-based catalyst, have been investigated computationally. researchgate.net These studies model the various steps of the catalytic cycle, including the formation of metallacyclobutane intermediates. By calculating the energies of all intermediates and transition states, the rate-determining step of the reaction can be identified.

For the reaction of this compound with amines to form amides, computational modeling can help to understand the reaction mechanism and predict the conditions that favor the desired product. vulcanchem.com The table below presents a hypothetical comparison of activation energies for the reaction of an acyl chloride with different nucleophiles, which could be determined through computational modeling.

Table 1: Hypothetical Calculated Activation Energies for the Reaction of an Acyl Chloride with Various Nucleophiles

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Water | Acetonitrile | 15.2 |

| Methanol | Acetonitrile | 12.8 |

| Ammonia | Acetonitrile | 10.5 |

| Methylamine | Acetonitrile | 11.2 |

Note: These are illustrative values and would need to be calculated for this compound specifically.

The analysis of the transition state structure provides crucial information about the reaction mechanism. For example, in a nucleophilic acyl substitution, the geometry of the transition state can reveal the extent of bond formation and bond breaking at the point of highest energy along the reaction coordinate.

Future Research Directions and Emerging Areas

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of oleyl chloride involves reagents like thionyl chloride, phosphorus trichloride (B1173362), or oxalyl chloride. orgsyn.org While effective, these methods often raise environmental and safety concerns due to the use of hazardous chemicals and the generation of stoichiometric waste products like sulfur dioxide (SO₂) and hydrochloric acid (HCl). orgsyn.orgacs.org Research highlights that synthesis routes employing oxalyl chloride, for instance, can have a high E-factor (environmental factor), indicating significant waste production. rsc.org

Future research is focused on developing more sustainable and atom-economical alternatives. A promising direction is the use of safer chlorinating agents and catalytic processes. For example, a novel method utilizing triphosgene (B27547) as the chlorinating agent with N,N-dimethylformamide as a catalyst has been proposed. google.com This approach is reported to be safer, proceed under milder conditions (40-80 °C), and produce high-purity this compound with high yields. google.com

Another avenue of research is the development of biocatalytic and chemo-enzymatic processes. Although direct biocatalytic synthesis of acid chlorides is challenging, research into enzyme-mediated amidation and esterification starting from oleic acid highlights a broader trend towards avoiding harsh chemical routes. acs.org These sustainable methods, which may bypass the need for an this compound intermediate, indirectly pressure chemists to develop greener processes for this compound itself if it is to remain a competitive building block. The overarching goal is to minimize waste, reduce energy consumption, and utilize renewable resources, aligning the synthesis of this compound with the principles of green chemistry. rsc.orgresearchgate.net

Exploration of Novel Catalytic Systems for this compound Reactions

Beyond its synthesis, the reactivity of this compound, particularly its carbon-carbon double bond, offers a platform for novel chemical transformations. Future research will heavily invest in exploring new catalytic systems to functionalize this olefinic bond with high selectivity and efficiency.

One major area of interest is the use of transition metal catalysis. Nickel-hydride (NiH) catalyzed reactions, for example, have emerged as a powerful tool for the functionalization of remote and proximal olefins through a combination of chain-walking and cross-coupling. nih.gov This strategy could enable the selective introduction of functional groups at positions other than the original double bond of this compound, creating a diverse range of new derivatives that are otherwise difficult to access. Similarly, advances in olefin metathesis, potentially using ruthenium-based catalysts, could be applied to this compound for the synthesis of long-chain difunctional compounds. acs.org

Another promising frontier is the development of efficient Lewis acid-catalyzed reactions. Electrophilic addition reactions across the double bond can produce new branched-chain fatty compounds, but often require a stoichiometric excess of the Lewis acid. aocs.org A significant research challenge is the design of highly efficient and recyclable catalysts that can promote these transformations in catalytic amounts. aocs.org Furthermore, metal-free catalytic systems, such as those used in hydrosilylation reactions, are gaining traction and could be adapted for the functionalization of this compound's double bond. mdpi.com

Design and Synthesis of Advanced Functional Materials

This compound is a valuable precursor for the synthesis of a wide array of advanced functional materials, leveraging its reactive acyl chloride group and its long, hydrophobic alkyl chain. medchemexpress.comnof.co.jp Future research will continue to exploit these features to create materials with tailored properties for specific applications.

A significant area of development is in the realm of bio-based and sustainable polymers. This compound has been successfully used to modify natural polymers like lignin (B12514952). rsc.org By esterifying lignin's hydroxyl groups with this compound, researchers can create lignin-based polyols, which are key components in the synthesis of partially bio-based polyurethanes with adjustable thermal and mechanical properties. rsc.org Similarly, this compound is used to synthesize cellulose (B213188) oleate (B1233923), which can be blended with lignin oleate to create hydrophobic coatings. evitachem.com

Another innovative application is in the chemical recycling and upcycling of plastic waste. In one study, waste poly(ethylene terephthalate) (PET) was depolymerized and then reacted with this compound to produce an "esterified-PET" (EPET) comonomer. rsc.org This EPET, containing reactive olefin units from the oleyl group, was then copolymerized with elemental sulfur through inverse vulcanization—an atom-economical process—to yield durable, chemically stable high-sulfur-content composites. rsc.org Research is also exploring the use of oleyl-derived monomers, such as oleyl methacrylate, in the fabrication of novel hydrogels through green photopolymerization processes. researchgate.netresearchgate.net

| Material | Precursors | Application | Research Finding |

| Lignin-based Polyurethanes | Organosolv lignin, this compound, Diisocyanates | Bio-based polymers | Creates polyols for PUs with adjustable glass transition temperatures (-6 °C to -42 °C). rsc.org |

| Hydrophobic Coatings | Cellulose, Lignin, this compound | Surface modification | Synthesis of cellulose oleate and lignin oleate to control surface hydrophobicity. evitachem.com |

| High-Sulfur-Content Composites | Recycled PET, this compound, Sulfur | Chemical upcycling, advanced composites | EPET comonomer created via this compound reacts with sulfur in an atom-economical inverse vulcanization. rsc.org |

| Functional Hydrogels | Oleyl alcohol, Methacryloyl chloride | Smart materials | Fabrication of novel hydrogels using a green, low-energy UV irradiation process. researchgate.net |

Interdisciplinary Research at the Interface of Chemistry and Biology

The unique amphiphilic potential of the oleyl group makes this compound and its derivatives prime candidates for applications in biotechnology and medicine. This interdisciplinary research area is a major source of future growth.

A key focus is on developing advanced drug and gene delivery systems. Researchers have designed and synthesized 3'-oleyl-oligonucleotide conjugates, where an oleyl moiety is covalently attached to a therapeutic oligonucleotide. csic.esresearchgate.net This lipid conjugation has been shown to significantly enhance the cellular uptake of the oligonucleotides, which is a major hurdle in their clinical application. csic.esresearchgate.net The synthesis involves creating a specialized solid support functionalized with an oleic acid derivative, demonstrating a sophisticated merger of organic synthesis and molecular biology. csic.es

Another exciting application is in the field of biomedical imaging. Oleic acid-conjugated chitosan (B1678972) (oleyl-chitosan) can self-assemble into nanoparticles that encapsulate iron oxide. researchgate.net These nanoparticles serve as a dual-probe for both magnetic resonance imaging (MRI) and near-infrared (NIR) optical imaging, enabling the effective detection of tumors in vivo through the enhanced permeability and retention (EPR) effect. researchgate.net The use of this compound as a reactive intermediate to attach the oleyl group to biomolecules and nanostructures is a foundational strategy in this area. medchemexpress.comsigmaaldrich.com

Q & A

Q. What are the critical physicochemical properties of oleyl chloride that influence its reactivity in organic synthesis?

this compound (CAS 59485-81-3) is an unsaturated acyl chloride with an 18-carbon chain and a cis double bond at the 9th position. Its molecular weight (286.924 g/mol) and hydrophobic aliphatic chain contribute to solubility in nonpolar solvents, while the acyl chloride group enables nucleophilic reactions (e.g., esterification, amidation). The steric hindrance from the long chain may reduce reactivity compared to shorter-chain acyl chlorides, necessitating optimized reaction conditions (e.g., elevated temperatures or catalysts) .

| Property | Value/Description | Relevance in Synthesis |

|---|---|---|

| Molecular Weight | 286.924 g/mol | Stoichiometric calculations |

| Structure | C₁₈H₃₃Cl, cis-9 double bond | Steric effects in reactions |

| Reactivity | High (acyl chloride group) | Esterification, amidation |

Q. What standard methods are used to synthesize and purify this compound for laboratory applications?

this compound is typically synthesized via the reaction of oleic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

- Reaction : Oleic acid is refluxed with excess SOCl₂ under anhydrous conditions, often in inert solvents (e.g., dichloromethane).

- Purification : Unreacted SOCl₂ is removed under reduced pressure, followed by distillation or column chromatography to isolate this compound.

- Quality Control : Purity is verified using FT-IR (C=O stretch at ~1800 cm⁻¹) and ¹H NMR (δ 2.8–3.2 ppm for -COCl proton) .

Advanced Research Questions

Q. How can researchers optimize this compound’s esterification efficiency with hydroxyl-rich biopolymers like lignin?

In lignin modification (e.g., synthesizing fatty acid-derived lignin epoxides), this compound reacts with lignin’s hydroxyl groups via Steglich esterification. Key considerations:

- Stoichiometry : Use a 1.2–1.5 molar excess of this compound to account for steric hindrance from lignin’s complex structure.

- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate reaction kinetics.

- Workup : Quench unreacted this compound with methanol, followed by dialysis to remove byproducts .

Q. What analytical strategies resolve discrepancies in characterizing this compound-modified nanomaterials?

Conflicting spectroscopic data (e.g., NMR, FT-IR) may arise from incomplete reactions or side products. Methodological solutions:

- Multi-Technique Validation : Combine ¹³C NMR (to confirm ester bond formation) with MALDI-TOF MS (to detect low-mass impurities).

- Control Experiments : Compare reaction outcomes with shorter-chain acyl chlorides (e.g., acetyl chloride) to isolate steric effects .

Q. How does this compound’s aliphatic chain length impact its role as a surfactant in nanoparticle synthesis?

In brookite TiO₂ synthesis, this compound’s long chain stabilizes nanoparticles via van der Waals interactions, preventing aggregation. Compared to oleyl amine (a common co-surfactant), this compound provides electrostatic stabilization through chloride ions. Optimizing the this compound/oleyl amine ratio controls particle size and morphology .

Safety and Methodology

Q. What engineering controls and personal protective equipment (PPE) are essential when scaling this compound reactions?

- PPE : Wear chemical-resistant gloves (e.g., Silver Shield®), safety goggles, and lab coats.

- Ventilation : Use local exhaust hoods to maintain airborne concentrations below OSHA limits (5 ppm for acyl chlorides).

- Spill Management : Absorb spills with vermiculite or activated carbon; avoid water to prevent HCl gas release .

Q. How should researchers mitigate hydrolysis risks during this compound storage and handling?

- Storage : Keep under inert gas (N₂ or Ar) in moisture-free containers.

- Handling : Use anhydrous solvents (e.g., dried DCM) and maintain reaction temperatures below 30°C to minimize hydrolysis to oleic acid .

Data Interpretation and Reporting

Q. What are the best practices for reporting this compound reaction yields in publications?

- Yield Calculation : Report both gravimetric and spectroscopic (e.g., NMR integration) yields to account for purification losses.

- Data Presentation : Use tables to compare reaction conditions (temperature, catalyst, solvent) and outcomes (yield, purity). Adhere to journal guidelines for formatting (e.g., tab-separated data points in Word) .

Q. How can researchers address inconsistencies in this compound’s downstream product characterization?

For derivatives like Cholesterol Oleyl Carbonate (CAS 17110-51-9):

Retrosynthesis Analysis